Limonin glucoside

描述

Limonin glucoside is a naturally occurring compound found in various citrus fruits such as lemons, limes, oranges, and grapefruits. It belongs to the family of limonoids, which are highly oxygenated triterpenoid secondary metabolites. This compound is known for its medicinal properties, including anticancer and antioxidant activities .

准备方法

Synthetic Routes and Reaction Conditions: Limonin glucoside can be synthesized through the glycosylation of limonin with glucose. The reaction typically involves the use of a glycosyl donor and an acid catalyst under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of limonin 17-beta-D-glucopyranoside often involves extraction from citrus fruit peels and seeds. The extraction process includes steps such as solvent extraction, filtration, and purification using chromatographic techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Hydrolysis: Under acidic conditions, limonin 17-beta-D-glucopyranoside can be hydrolyzed to release limonin and glucose.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic conditions, such as hydrochloric acid, are used to facilitate hydrolysis.

Major Products Formed:

Oxidation: Oxidized derivatives of limonin 17-beta-D-glucopyranoside.

Hydrolysis: Limonin and glucose.

科学研究应用

Anticancer Properties

Limonin glucoside exhibits significant anticancer activity, particularly against various human cancer cell lines. Studies indicate that it can induce apoptosis (programmed cell death) in cancer cells through several mechanisms:

- Colon Cancer : Research has demonstrated that this compound enhances the anticancer effects of curcumin, leading to reduced proliferation of colon cancer cells (SW480) and increased apoptosis via modulation of apoptotic proteins such as Bcl-2 and Bax .

- Hepatocellular Carcinoma : this compound has shown cytotoxic effects on liver cancer cells (HepG2) and can inhibit growth in a concentration-dependent manner . It also affects glycolysis pathways in these cells, promoting apoptosis through Wnt signaling modulation .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties:

- Inflammatory Bowel Disease : In animal models, this compound demonstrated protective effects against inflammation induced by trinitrobenzene sulfonic acid, showing comparable efficacy to standard treatments like mesalazine .

- Cytokine Production : In a clinical study involving overweight subjects, this compound supplementation did not significantly affect T-cell proliferation but reduced several markers of hepatic inflammation, indicating its potential role in managing chronic inflammation .

Antioxidant Activity

The antioxidant capacity of this compound is notable. It has been shown to induce phase II detoxification enzymes in the liver and intestinal mucosa, which helps in removing carcinogens from the body . This property is crucial for preventing oxidative stress-related diseases.

Nutraceutical Potential

Given its bioactive properties, this compound is being explored as a nutraceutical ingredient. The citrus juice industry can utilize byproducts containing limonoids for developing functional foods aimed at improving human health .

Analytical Applications

This compound is also significant in analytical chemistry:

- Quantification Techniques : High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound in various samples, allowing for precise measurement of its concentration in food products and biological samples .

Data Summary Table

Case Studies and Research Insights

- Combination Therapy : A study highlighted that combining this compound with curcumin significantly inhibited the proliferation of colon cancer cells more effectively than either compound alone .

- Dietary Supplementation : A clinical trial assessed the effects of this compound on immune function in overweight individuals but found no significant impact on T-cell function, although it did lower hepatic inflammation markers .

- Mechanistic Studies : Research into the mechanisms of action revealed that this compound modulates key signaling pathways involved in apoptosis and inflammation, highlighting its multifaceted role in health promotion .

作用机制

Limonin glucoside exerts its effects through various molecular mechanisms:

Anticancer Activity: Induces apoptosis and disrupts the mitochondrial membrane potential in cancer cells.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines.

相似化合物的比较

Limonin glucoside is unique among limonoids due to its glycosylated structure, which enhances its solubility and bioavailability. Similar compounds include:

Limonin: The aglycone form, responsible for the bitterness in citrus fruits.

Nomilin: Another limonoid with similar biological activities but different structural features

This compound stands out for its enhanced solubility and potential health benefits, making it a valuable compound for various applications.

生物活性

Limonin glucoside (LG) is a furanolactone compound primarily found in citrus fruits, particularly in the peels and seeds. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antiviral, and immunomodulatory properties. This article explores the biological activity of this compound based on recent research findings, case studies, and quantitative data.

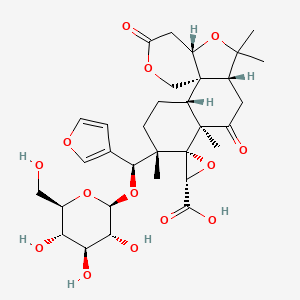

This compound is a glycosylated form of limonin, which enhances its solubility and bioavailability. The structure of this compound includes a glucose moiety attached to the limonin backbone, which may influence its pharmacological effects.

Antioxidant Activity

This compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. A study demonstrated that this compound from Citrus limon peels showed high antioxidant activity compared to other limonoids, making it a promising candidate for further research in nutraceutical applications .

Anti-Diabetic Effects

Recent investigations have assessed the anti-diabetic potential of this compound. A study highlighted that LG significantly inhibited the activity of human pancreatic alpha-amylase (HPA), an enzyme involved in carbohydrate digestion. Molecular dynamics simulations indicated that LG binds stably to the HPA active site, suggesting a mechanism for its anti-diabetic effects .

Anticancer Activity

This compound has shown promising anticancer properties across various cancer cell lines:

- Colon Cancer : In vitro studies revealed that LG induces apoptosis in colon adenocarcinoma cells (SW480) by modulating apoptotic pathways. It was noted that LG enhanced the expression of pro-apoptotic proteins while reducing anti-apoptotic proteins like Bcl-2 .

- Hepatocellular Carcinoma : this compound demonstrated cytotoxic effects against hepatocellular carcinoma cell lines (e.g., SMMC-7721), with an IC50 value of 24.42 µg/mL. The compound induced apoptosis through downregulation of Wnt signaling pathways .

Table 1: Summary of Anticancer Activity of this compound

| Cancer Type | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Colon Cancer | SW480 | N/A | Induces apoptosis via Bcl-2/Bax modulation |

| Hepatocellular Carcinoma | SMMC-7721 | 24.42 | Inhibits growth and induces apoptosis |

| Lung Cancer | A549 | N/A | Modulates ubiquitination processes |

Anti-Inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by modulating various inflammatory pathways. In animal models, LG reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 during induced inflammation . This suggests its potential use in treating inflammatory diseases.

Antiviral Properties

Research indicates that this compound may inhibit viral replication. Specifically, it has been shown to suppress the expression of HIV-1 and HTLV-1 in infected cells, highlighting its potential as an antiviral agent .

Case Studies and Clinical Relevance

A study involving dietary supplementation with purified citrus this compound demonstrated a decrease in cell proliferation and inflammation markers in animal models. These findings suggest that LG could be beneficial in dietary interventions aimed at reducing cancer risk and managing inflammation .

属性

IUPAC Name |

(1R,2R,2'S,5S,6R,7R,10R,13S)-5-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O14/c1-28(2)17-9-18(34)30(4)16(31(17)13-42-20(35)10-19(31)45-28)5-7-29(3,32(30)25(46-32)26(39)40)24(14-6-8-41-12-14)44-27-23(38)22(37)21(36)15(11-33)43-27/h6,8,12,15-17,19,21-25,27,33,36-38H,5,7,9-11,13H2,1-4H3,(H,39,40)/t15-,16+,17+,19+,21-,22+,23-,24+,25-,27+,29+,30+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIKIBQJAJRKQM-WNCNYDOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC(C35C(O5)C(=O)O)(C)C(C6=COC=C6)OC7C(C(C(C(O7)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H]2[C@]([C@@]13[C@H](O3)C(=O)O)(C(=O)C[C@@H]4[C@@]25COC(=O)C[C@@H]5OC4(C)C)C)[C@H](C6=COC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123564-61-4 | |

| Record name | Limonin glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123564-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonin glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123564614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LIMONIN GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9553Q8Z7PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。